molecular formula C9H10FNO B1394135 7-Fluorochroman-4-amine CAS No. 774163-31-4

7-Fluorochroman-4-amine

货号: B1394135
CAS 编号: 774163-31-4
分子量: 167.18 g/mol
InChI 键: UMQCCSDLCJERPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Significance of the Chroman Ring System as a Privileged Pharmacophore

The chroman ring system, a heterocyclic motif composed of a benzene (B151609) ring fused to a dihydropyran ring, is widely recognized as a "privileged pharmacophore" in medicinal chemistry. core.ac.uknih.govresearchgate.net This designation stems from its recurring presence in a vast array of naturally occurring and synthetic molecules that exhibit a broad spectrum of biological activities. core.ac.uknih.gov The structural rigidity and three-dimensional character of the chroman scaffold allow it to present appended functional groups in well-defined spatial orientations, facilitating precise interactions with biological targets such as enzymes and receptors. acs.org Its derivatives have been investigated for the treatment of various conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, cancer, and microbial infections. core.ac.ukresearchgate.netnih.gov The chroman-4-one substructure, in particular, is a key building block for flavonoids and has been the focus of extensive research due to its therapeutic potential. nih.govresearchgate.net

Overview of Chroman-4-amine (B2768764) Derivatives in Drug Discovery

Within the broader class of chroman-based compounds, chroman-4-amine derivatives have garnered considerable attention. core.ac.uknih.gov The introduction of an amine group at the 4-position of the chroman ring provides a crucial point for molecular diversification and a key site for interactions with biological targets, often through hydrogen bonding. cymitquimica.com Researchers have synthesized and evaluated libraries of chroman-4-amine derivatives, demonstrating their potential as inhibitors of enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), which are relevant targets in neurodegenerative disorders. core.ac.ukresearchgate.netnih.gov For instance, studies have shown that certain gem-dimethylchroman-4-amine compounds are selective inhibitors of BuChE. core.ac.uknih.gov The versatility of the chroman-4-amine scaffold allows for systematic modifications at various positions on the ring system, enabling the fine-tuning of pharmacological properties. nih.govresearchgate.net

Rationale for Fluorine Substitution in Bioactive Molecules

The incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug design. benthamdirect.combenthamscience.comresearchgate.net The substitution of a hydrogen atom or a hydroxyl group with fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. researchgate.netrsc.org Due to its high electronegativity and small size, fluorine can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and enhance binding affinity to target proteins. benthamdirect.combenthamscience.comresearchgate.net One of the most significant benefits of fluorination is the improvement of metabolic stability. researchgate.netrsc.org The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes, which can lead to an increased drug half-life and improved bioavailability. benthamdirect.combenthamscience.com Furthermore, the introduction of fluorine can impact a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netresearchgate.net

Research Scope and Focus on 7-Fluorochroman-4-amine

This article will now narrow its focus to the specific compound This compound . This molecule combines the privileged chroman-4-amine scaffold with the strategic incorporation of a fluorine atom. The placement of the fluorine at the 7-position of the chroman ring is a deliberate design choice intended to leverage the benefits of fluorination. cymitquimica.com The subsequent sections will provide a detailed examination of this compound, based on available scientific information. It serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and psychiatric disorders. myskinrecipes.com

Chemical and Physical Properties of this compound

The properties of this compound are foundational to its potential applications. Below is a table summarizing its key chemical data.

PropertyValueSource(s)
Chemical Formula C₉H₁₀FNO fluorochem.co.uknih.govchemshuttle.com
Molecular Weight 167.18 g/mol fluorochem.co.ukchemshuttle.com
CAS Number 1018978-91-0 ((S)-enantiomer) fluorochem.co.ukchemshuttle.com
IUPAC Name (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine fluorochem.co.uk
Canonical SMILES N[C@H]1CCOc2cc(F)ccc21 fluorochem.co.uk

Note: Data often refers to a specific enantiomer, such as the (S)-form, as stereochemistry is crucial in medicinal chemistry.

Synthesis and Reactivity

The synthesis of chroman-4-amine derivatives typically involves multi-step organic reactions. evitachem.com A common approach begins with the corresponding chroman-4-one. For this compound, this would involve the reductive amination of 7-fluorochroman-4-one (B47714). This transformation introduces the key amine group at the 4-position. core.ac.uknih.gov The amine group itself is a reactive handle, capable of participating in various chemical transformations such as nucleophilic substitution reactions to create a diverse array of new derivatives. evitachem.com The presence of the fluorine atom on the aromatic ring can influence the reactivity of the scaffold. cymitquimica.com

Medicinal Chemistry Applications

While specific, detailed biological activity data for this compound itself is not extensively published in publicly accessible literature, its role as a chemical building block is noted. chemshuttle.com It is categorized as a key intermediate for the synthesis of more complex, biologically active molecules. myskinrecipes.comchemshuttle.comlookchem.com The rationale for its use is based on the combined properties of the chroman-4-amine scaffold and the fluorine substituent. Derivatives of this compound are investigated for their potential to interact with various biological targets, including those involved in neurological disorders. myskinrecipes.comontosight.ai The fluorine at the 7-position is anticipated to enhance metabolic stability and binding interactions of the final drug candidates. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-fluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQCCSDLCJERPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676387
Record name 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774163-31-4
Record name 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Medicinal Chemistry and Pharmacological Evaluation of 7 Fluorochroman 4 Amine Derivatives

Biological Activity Spectrum of Chroman-4-amine (B2768764) Scaffolds

The chromane ring system is a privileged scaffold in medicinal chemistry, widely distributed in nature and serving as a core structure for compounds with significant pharmacological potential, including applications in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov The versatility of the chromone scaffold, in particular, allows for extensive structural diversification, making it an attractive starting point for the development of new drug candidates. nih.gov Its favorable biological properties and low toxicity profile have made it a focus of research for creating multi-target-directed ligands aimed at complex diseases. nih.gov

Neurodegenerative Disease Modulation

Derivatives of the chroman-4-amine and related chroman-4-one scaffolds have been extensively investigated for their potential to modulate biological targets implicated in neurodegenerative disorders. nih.gov The multifactorial nature of conditions like Alzheimer's disease necessitates the development of agents that can interact with multiple relevant targets simultaneously. drugbank.com Chromanone-based compounds have emerged as promising candidates for this multi-target approach, showing activity against cholinesterases, monoamine oxidases, and other key proteins. drugbank.comdntb.gov.ua

A key strategy in managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. drugbank.com A deficit of acetylcholine is a known characteristic of Alzheimer's neuropathology. drugbank.com Chroman-4-amine and its related scaffolds have been identified as potent inhibitors of both these enzymes. nih.govdrugbank.com

Research into amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as cholinesterase inhibitors. In one study, derivative 4k , which features a 4-fluorobenzyloxy group, was identified as a potent inhibitor of BChE with a half-maximal inhibitory concentration (IC50) of 0.65 µM. Kinetic studies showed that this compound acts as a competitive inhibitor. The structure-activity relationships indicated that substitutions at specific positions on the chromenone ring are crucial for inhibitory activity, with certain amine and nitrile groups playing essential roles in binding to the enzyme's active site. Another study on gem-dimethylchroman-4-amine compounds found them to be selective inhibitors of equine BChE, with IC50 values in the range of 7.6 to 67 µM. nih.gov

Table 1: Inhibitory Activity of Selected Amino-7,8-dihydro-4H-chromenone Derivatives against BChE

Compound R¹ Substituent R² Substituent BChE IC₅₀ (µM)
4c 4-chlorobenzyloxy H 0.89 ± 0.24
4d 4-bromobenzyloxy H 1.19 ± 0.31
4k 4-fluorobenzyloxy OCH₃ 0.65 ± 0.13
Donepezil (Reference Drug) 0.05 ± 0.01

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its GABAA receptors are important drug targets. These receptors are ligand-gated ion channels that, when activated, allow chloride ions to enter the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. Modulators of the GABAA receptor can enhance or reduce the receptor's activity without binding to the same site as GABA itself, a process known as allosteric modulation.

While specific research on (S)-6-Fluorochroman-4-amine as a GABAA receptor α5 subtype antagonist is not detailed in the provided search results, related flavonoid structures have been studied for their modulatory effects at the benzodiazepine site of GABAA receptors. drugbank.com For instance, studies on flavone derivatives have shown that substitutions at the 6-position, such as with fluorine (6-fluoroflavone), can significantly influence their efficacy as GABAA receptor modulators. drugbank.com Research has demonstrated that flavone analogs differing only at the 6-position can exhibit drastically different pharmacological properties, highlighting this position as a key determinant of activity. drugbank.com

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine and serotonin. Inhibitors of these enzymes are used in treating depression and Parkinson's disease. The breakdown of these amines by MAOs also produces hydrogen peroxide, which can lead to oxidative stress and neuronal damage, making MAO inhibition a neuroprotective strategy considered beneficial for Alzheimer's treatment. drugbank.com

A study of 4-chromanone derivatives revealed them to be potent and specific inhibitors of the MAO-B isoform. The research highlighted that a substituent at the C7 position of the chromanone ring is a requirement for high-potency MAO-B inhibition. For instance, halogen substitutions (like fluorine or chlorine) on a benzyloxy ring at the C7 position were found to enhance MAO-B inhibition compared to unsubstituted versions.

Table 2: MAO-B Inhibitory Activity of C7-Substituted 4-Chromanone Derivatives

Compound C7 Substituent MAO-B IC₅₀ (µM) MAO-A IC₅₀ (µM)
2a Benzyloxy 0.076 ± 0.004 1.98 ± 0.08
2e 4-Fluorobenzyloxy 0.021 ± 0.001 0.613 ± 0.021
2f 4-Chlorobenzyloxy 0.015 ± 0.001 0.443 ± 0.015
2h 3-Fluorobenzyloxy 0.017 ± 0.001 0.435 ± 0.016
2i 3-Chlorobenzyloxy 0.013 ± 0.001 0.286 ± 0.011

Sirtuins are a class of enzymes (class III histone deacetylases) that play crucial roles in cellular processes, including aging, metabolism, and inflammation. Their dysregulation has been implicated in various disorders, including neurodegeneration. Sirtuin 2 (SIRT2), in particular, has been identified as a therapeutic target for neurodegenerative conditions like Parkinson's disease, with SIRT2 inhibition showing potential neuroprotective effects.

Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2. Structure-activity relationship studies revealed that electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one scaffold were favorable for activity. The S-enantiomer of one such derivative, referred to as S-7a, was found to be more potent than its racemic mixture, with an IC50 of 1.5 µM for SIRT2. These compounds showed high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.

Table 3: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

Compound Description SIRT2 IC₅₀ (µM)
7a (racemate) Chroman-4-one derivative 4.3
(S)-7a S-enantiomer of 7a 1.5
7b (racemate) Chroman-4-one derivative 3.7
7c (racemate) Chroman-4-one derivative 12.2

Pain Management and Inflammatory Response

The chroman and chromone scaffolds are also associated with anti-inflammatory properties. Inflammation is a defensive response, but uncontrolled secretion of pro-inflammatory cytokines can lead to various inflammatory diseases. Compounds that can modulate this response are valuable therapeutic candidates.

Derivatives of 2-phenyl-4H-chromen-4-one have been synthesized and evaluated for their anti-inflammatory effects. In one study, a lead compound was found to downregulate the expression of pro-inflammatory molecules like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The mechanism of action was linked to the inhibition of the TLR4/MAPK signaling pathway, a key pathway in the inflammatory process. Other research on chroman derivatives demonstrated their ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which is involved in the inflammatory response. These findings suggest that the chroman scaffold has potential for the development of new anti-inflammatory agents.

TRPV1 Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel activated by stimuli like heat and capsaicin, is a significant target for novel pain therapies. doi.orgunife.it Derivatives of chroman-4-amine have been investigated as potent TRPV1 antagonists. The development of these antagonists is aimed at achieving analgesic effects without the common side effect of hyperthermia. doi.orgunife.it

Research has shown that specific substitutions on the chroman ring are crucial for activity. For instance, urea-based derivatives incorporating a fluorinated chromane moiety have been developed. These compounds are designed to inhibit the receptor's response to capsaicin while only partially blocking its activation by changes in pH, a strategy intended to separate analgesic effects from thermoregulatory side effects. unife.it

One such derivative, (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442), emerged from the optimization of the chromanyl urea series and was identified as a TRPV1 antagonist with a favorable temperature-neutral profile and good analgesic efficacy. unife.it Another example includes 1-((R)-2,2-diethyl-7-fluorochroman-4-yl)-3-((R)-7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)urea. doi.org These findings underscore the potential of the 7-fluorochroman-4-amine scaffold in the design of next-generation painkillers. unife.it

Table 1: Examples of Chroman Derivatives as TRPV1 Antagonists
Compound NameTargetSignificance
(R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442)TRPV1Temperature-neutral antagonist with analgesic efficacy. unife.it
1-((R)-2,2-diethyl-7-fluorochroman-4-yl)-3-((R)-7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)ureaTRPV1Investigated as a modality-specific TRPV1 antagonist. doi.org

Immunosuppression and Autoimmune Disease Treatment (e.g., JAK3 Inhibition by Purine Derivatives of Chroman-4-amines)

The Janus kinase (JAK) family, particularly JAK3, plays a critical role in cytokine signaling that governs immune cell function. nih.gov Consequently, JAK3 inhibitors are a key therapeutic strategy for autoimmune diseases like rheumatoid arthritis. nih.govmdpi.com The chroman-4-amine scaffold has been successfully incorporated into purine derivatives to create potent and selective JAK3 inhibitors. mssm.edu

Specifically, a series of 2-Benzimidazolyl-9-(chroman-4-yl)-purinone derivatives has been identified as effective JAK3 inhibitors. mssm.edu This novel class of compounds leverages the structural features of both the purine and chroman moieties to achieve high affinity and selectivity for the JAK3 enzyme. The development of selective JAK3 inhibitors is crucial to avoid the side effects associated with pan-JAK inhibition, such as anemia and neutropenia, which may result from the inhibition of JAK2. nih.gov The unique Cys-909 residue in the catalytic domain of JAK3 allows for the design of covalent irreversible inhibitors, enhancing selectivity over other JAK isoforms which have a serine at the equivalent position. nih.gov

Table 2: Chroman-4-amine Derivatives in Immunosuppression
Compound ClassTargetTherapeutic Application
2-Benzimidazolyl-9-(chroman-4-yl)-purinone derivativesJAK3Autoimmune Diseases (e.g., Rheumatoid Arthritis). mssm.edu

Anticancer and Antiproliferative Activities

The chroman-4-one (chromanone) scaffold, a close structural relative of chroman-4-amine, is a recognized pharmacophore in the development of anticancer agents. nih.gov Synthetic derivatives of chroman-4-one and its thio-analogue, thiochroman-4-one, have been evaluated for their anticancer properties against a panel of human tumor cell lines. nih.gov Studies have shown that these compounds, particularly those featuring an α,β-unsaturated carbonyl group, exhibit notable antiproliferative activity. nih.gov However, the search results did not yield specific studies detailing the anticancer and antiproliferative activities of derivatives of this compound itself. The existing research focuses on the corresponding ketone (chroman-4-one) analogues.

Antimicrobial and Antiparasitic Efficacy

With the rise of microbial resistance, there is a pressing need for new antimicrobial agents. mdpi.comnih.gov Research into chroman-4-one derivatives has revealed their potential as broad-spectrum antimicrobial compounds. mdpi.comnih.govnih.gov Furthermore, the chroman-4-one scaffold has been identified as a promising starting point for developing agents against trypanosomatid parasites, the causative agents of Human African Trypanosomiasis and Leishmaniasis. nih.gov

These derivatives have been shown to inhibit pteridine reductase 1 (PTR1), an essential enzyme in these parasites. nih.gov One chroman-4-one analogue demonstrated activity against both the Trypanosoma brucei and Leishmania infantum parasites and their respective PTR1 enzymes, with a favorable toxicity profile. nih.gov Structural studies, including the solving of crystal structures of PTR1 in complex with these inhibitors, have provided a basis for structure-based drug design to optimize this scaffold for improved antiparasitic potency. nih.gov While these findings are for the chroman-4-one core, they suggest that the broader chroman class is a viable scaffold for antiparasitic drug discovery.

Mechanism of Action Studies

The mechanisms of action for biologically active chroman derivatives are diverse and target-specific. For derivatives of the closely related this compound scaffold, several mechanisms have been elucidated:

TRPV1 Receptor Antagonism: Chromanyl urea derivatives act as competitive antagonists at the TRPV1 ion channel. They function by blocking the channel's activation by agonists like capsaicin. Modality-specific antagonists are designed to inhibit pain-sensing pathways without affecting the channel's role in core body temperature regulation, thus avoiding hyperthermia. doi.orgunife.it

JAK3 Inhibition: Purine derivatives of chroman-4-amine function by inhibiting the enzymatic activity of Janus kinase 3. By binding to the ATP-binding site of the kinase domain, they block the phosphorylation cascade that is critical for the signaling of interleukins and interferons, thereby suppressing the immune response in autoimmune conditions. mdpi.commssm.edu The high selectivity for JAK3 can be achieved through covalent binding to the unique Cys-909 residue. nih.gov

Antiparasitic Action: In the context of related chroman-4-one compounds, the mechanism involves the inhibition of pteridine reductase 1 (PTR1). nih.gov Crystallographic studies show these inhibitors binding within the enzyme's active site, establishing interactions that prevent the binding and reduction of its natural substrates, which are vital for parasite survival. nih.gov

Molecular Target Identification and Validation

The identification of specific molecular targets is a critical step in understanding the therapeutic potential of this compound and its derivatives. Research into the broader class of chroman-based compounds has revealed several potential protein targets. For instance, studies on substituted chroman-4-one derivatives have identified Sirtuin 2 (SIRT2) as a molecular target. SIRT2 is a member of the sirtuin family of proteins, which are class III histone deacetylases involved in various cellular processes, including cell cycle regulation and aging-related diseases like neurodegenerative disorders nih.gov. The inhibition of SIRT2 by certain chroman-4-one analogs suggests that this enzyme could be a relevant target for derivatives of this compound nih.gov.

Another identified molecular target for fluorinated chroman derivatives is aromatase nih.gov. Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Specifically, 6-fluoro-3-(pyridin-3-yl)chroman-4-one has been identified as a potent aromatase inhibitor, indicating that the fluorinated chroman scaffold can effectively interact with the active site of this enzyme nih.gov.

Furthermore, the Janus kinase (JAK) family of enzymes has been implicated as a potential target for compounds structurally related to this compound. JAK inhibitors are utilized in the treatment of immune-mediated inflammatory diseases nih.govresearchgate.net. Given that certain heterocyclic compounds have shown inhibitory activity against JAKs, it is plausible that this compound derivatives could be designed to target specific members of the JAK family, such as JAK1 and JAK3 frontiersin.org. The validation of these targets for this compound derivatives would typically involve a combination of computational modeling, in vitro binding assays, and cell-based functional assays to confirm specific and potent interactions.

Modulation of Signaling Pathways and Cellular Processes

The interaction of this compound derivatives with their molecular targets can lead to the modulation of various intracellular signaling pathways and cellular processes. A significant pathway that has been shown to be affected by structurally related compounds is the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. For example, a novel evodiamine amino derivative has been shown to induce apoptosis in small cell lung cancer cells by modulating the PI3K/Akt signaling pathway nih.govresearchgate.net. Similarly, certain 4-aminoquinoline derivatives, which share a structural resemblance to this compound, have been found to sensitize cancer cells to Akt inhibitors, further implicating the PI3K/Akt pathway as a key mediator of their cellular effects nih.gov.

Derivatives of coumarin, a class of compounds that includes the chroman scaffold, have also been demonstrated to exert their cytotoxic effects through the inhibition of the PI3K/Akt pathway in various cancer cell lines mdpi.com. This suggests that this compound derivatives could potentially modulate this pathway to induce apoptosis in cancer cells. The modulation of this pathway often involves the regulation of downstream effectors such as Bcl-2 and Bax, which are key proteins in the apoptotic cascade researchgate.net.

Beyond cancer, the modulation of signaling pathways by chroman derivatives is also relevant in other therapeutic areas. For instance, the inhibition of JAKs can block the phosphorylation of STAT proteins, which in turn prevents the transcription of genes involved in the inflammatory response frontiersin.org. Therefore, this compound derivatives designed as JAK inhibitors could modulate these pathways to produce anti-inflammatory effects.

Enzyme Kinetics and Binding Affinity Analyses

The pharmacological evaluation of this compound derivatives involves detailed enzyme kinetics and binding affinity analyses to quantify their potency and selectivity. These studies are essential for establishing a clear structure-activity relationship. For instance, in the context of SIRT2 inhibition by chroman-4-one derivatives, the inhibitory concentration (IC50) values are determined to measure the potency of the compounds. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity.

Table 1: Inhibitory Activity of Selected Chroman-4-one Derivatives against SIRT2

CompoundSubstituentsIC50 (µM)
1a6,8-dibromo, 2-pentyl1.5
1k6,8-dibromo, 2-propyl10.6
1l6,8-dibromo, 2-heptyl>10
1j7-fluoro>50
3a6,8-dibromo, 2-pentyl (chromone)5.5

Data sourced from a study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors. nih.gov

Similarly, for fluorinated isoflavanones (3-phenylchroman-4-ones) targeting aromatase, IC50 values are determined using fluorescence-based enzymatic assays. These analyses provide a quantitative measure of the binding affinity of the inhibitors to the enzyme.

Table 2: Aromatase Inhibitory Activity of Fluorinated Isoflavanones

CompoundStructureIC50 (µM)
3c6-methoxy-3-(pyridin-3-yl)chroman-4-one2.5
3e6-fluoro-3-(pyridin-3-yl)chroman-4-one0.8

Data sourced from an investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one aromatase inhibitors. nih.gov

These quantitative data are crucial for medicinal chemists to make informed decisions about which structural modifications are likely to improve the potency and selectivity of the lead compounds.

Structure-Activity Relationship (SAR) Investigations

Influence of Fluorine Position on Biological Activity (e.g., 7-Fluorine vs. 6-Fluorine)

The position of the fluorine atom on the chroman ring has a profound impact on the biological activity of this compound derivatives. Structure-activity relationship studies have shown that even a minor change in the fluorine position can lead to significant differences in potency and selectivity. For example, in the context of SIRT2 inhibition, a 7-fluoro substituted chroman-4-one (compound 1j) exhibited only weak inhibitory activity, with an IC50 value greater than 50 µM nih.gov. In contrast, derivatives with substituents at the 6- and 8-positions showed significantly higher potency nih.gov. This suggests that for SIRT2 inhibition, the 7-position may not be the optimal location for a fluorine substituent.

Conversely, in the development of aromatase inhibitors based on the 3-phenylchroman-4-one scaffold, a 6-fluoro substituent was found to be highly favorable for activity. Compound 3e, which features a fluorine atom at the 6-position, was identified as the most potent aromatase inhibitor in its series, with an IC50 value of 0.8 µM nih.gov. This highlights that the electronic and steric effects of the fluorine atom are highly dependent on its position and the specific molecular target. The electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence hydrogen bonding interactions, which can be critical for binding to the active site of an enzyme.

Stereochemical Impact on Activity and Selectivity (R- and S-enantiomers)

The stereochemistry of the chiral center at the 4-position of the chroman ring is a critical determinant of the biological activity and selectivity of this compound and its derivatives. The R- and S-enantiomers of a chiral molecule can have vastly different pharmacological profiles due to the three-dimensional nature of their interactions with biological targets such as enzymes and receptors. While specific data on the R- and S-enantiomers of this compound are not extensively available in the provided context, the importance of stereochemistry is well-established for related chroman derivatives.

For instance, the synthesis of nebivolol, a cardioselective beta-blocker, utilizes enantiomerically pure 6-fluorochroman building blocks researchgate.net. The synthesis starts from enantiopure 2-chloro-1-(6-fluoro-chroman-2-yl)-1-ethanol, and the resulting stereoisomers can be separated, indicating that the biological activity of the final product is dependent on a specific stereoconfiguration researchgate.net. This underscores the general principle that the spatial arrangement of substituents in chiral chroman derivatives is crucial for their interaction with biological macromolecules. It is therefore highly probable that the R- and S-enantiomers of this compound would exhibit different potencies and selectivities towards their molecular targets.

Substituent Effects on the Chroman Ring and Amine Moiety

The biological activity of this compound can be further modulated by introducing various substituents on both the chroman ring and the amine moiety. Structure-activity relationship studies on related chroman-4-one derivatives have provided valuable insights into these effects. For example, in the development of SIRT2 inhibitors, it was found that larger, electron-withdrawing substituents at the 6- and 8-positions of the chroman-4-one ring were favorable for inhibitory activity nih.gov. The nature of the substituent at the 2-position also influenced potency, with an n-pentyl group being more optimal than shorter or longer alkyl chains nih.gov.

Regarding the amine moiety, studies on 4-aminoquinoline analogs, which are structurally related to this compound, have demonstrated the importance of the side chain for biological activity. In the context of antimalarial activity, the nature of the amine's alkyl substituents and the potential for intramolecular hydrogen bonding were found to be critical for potency against multi-drug resistant strains of P. falciparum nih.gov. Specifically, a dimethylamino functionality in the side chain was suggested to be important for the sensitization of cancer cells to PI3K-Akt inhibitors nih.gov. These findings suggest that modifications to the amine side chain of this compound, such as altering its length, branching, and the presence of hydrogen bond donors or acceptors, could be a fruitful strategy for optimizing its pharmacological properties.

Design Principles for Enhanced Therapeutic Efficacy

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. A key strategy involves structural modification and simplification to explore structure-activity relationships (SAR). The chroman ring system itself is considered a privileged scaffold in drug discovery. researchgate.netresearchgate.net

One fundamental design principle is the strategic modification of substituents on the chroman ring and the amine group to modulate biological activity. For instance, in the development of agents targeting serotonin receptors, the chroman-based structure can serve as a pharmacophore. doi.org The introduction of a fluorine atom at the C-7 position is a common tactic in medicinal chemistry to enhance metabolic stability or modify electronic properties, which can lead to improved binding affinity and a better pharmacokinetic profile.

Another design approach is conformational restriction, such as a "ring-close" strategy, which can lock the molecule into a more bioactive conformation, potentially increasing its inhibitory activity against specific targets. nih.gov This was demonstrated in the design of chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction for cancer therapy. nih.gov Furthermore, linking the chroman-4-amine core to other known pharmacophores is a strategy to create hybrid molecules with dual or enhanced activity. For example, linking the scaffold to a serotonin transporter pharmacophore can yield dual-acting 5-HT₁ₐ antagonist/SSRIs. doi.org The exploration of different amino substituents at the C-4 position is also critical for establishing SAR and identifying potent analogs for various therapeutic targets, including cancer. nih.gov

Preclinical Efficacy Studies

The preclinical evaluation of this compound derivatives relies heavily on a battery of in vitro pharmacological assays to determine their potency and selectivity for specific biological targets. These assays are crucial for initial screening and for establishing a preliminary SAR.

For derivatives designed as central nervous system agents, radioligand binding assays are commonly employed to measure the affinity of the compounds for specific receptors. For example, in the development of related fluorinated chroman derivatives, binding affinities for the human 5-HT₁ₐ receptor and the serotonin transporter (SERT) were determined using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with these targets. doi.org Functional activity is subsequently assessed to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For the 5-HT₁ₐ receptor, functional activity can be measured by assessing a compound's ability to inhibit the agonist-induced decrease in adenylate cyclase activity in transfected CHO cells. doi.org

The table below presents data for representative lactam-fused 8-fluorochroman amine derivatives, which are structurally related to the this compound series, illustrating their dual affinity for the 5-HT₁ₐ receptor and SERT. doi.org

Compound5-HT₁ₐ Receptor Affinity (Ki, nM)SERT Affinity (Ki, nM)5-HT₁ₐ Functional Activity
Analog 1 0.83.5Antagonist
Analog 2 1.210Antagonist
Analog 3 0.51.1Antagonist

Note: Data is for illustrative purposes based on structurally related 8-fluorochroman derivatives described in the literature. doi.org

For derivatives designed as anticancer agents, common in vitro assays include cytotoxicity screenings against a panel of human cancer cell lines. nih.gov The 3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide (MTT) assay is a standard colorimetric method used to assess the metabolic activity of cells, which serves as a measure of cell viability and proliferation after treatment with the test compounds. nih.gov

SH-SY5Y Cells for Neurodegenerative Diseases

The human neuroblastoma SH-SY5Y cell line is a widely used and well-established in vitro model for studying neurodegenerative disorders such as Parkinson's and Alzheimer's disease. nih.govnih.gov These cells are of human origin, are easy to maintain, and can be differentiated into a more mature neuronal phenotype that exhibits many characteristics of dopaminergic neurons, including the expression of tyrosine hydroxylase and the dopamine transporter. nih.gov The ability to differentiate these cells makes them a valuable tool for studying neurotoxicity and neuroprotection. nih.gov Given that derivatives of the chroman-4-amine scaffold are often investigated for their effects on neurological targets like serotonin receptors, the SH-SY5Y cell line serves as a highly relevant model to assess their potential neuroprotective or modulatory effects. doi.orgmdpi.com

Cancer Cell Lines

To evaluate the potential of this compound derivatives as anticancer agents, they are typically screened against a diverse panel of human cancer cell lines representing various tumor types. This approach helps to determine the breadth of activity and potential selectivity of the compounds. nih.govmdpi.com The choice of cell lines allows for the investigation of cytotoxicity across different cancer tissues. nih.gov

Commonly used cell lines for screening chroman-based and other heterocyclic compounds include:

Lung Cancer: A549 and NCI-H1975 (Non-small cell lung cancer). mdpi.com

Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231. researchgate.netmdpi.com

Colon Cancer: HCT-116, HT29, SW620, and CaCo-2. nih.govmdpi.comresearchgate.net

Leukemia and Lymphoma: CCRF-CEM (acute lymphoblastic leukemia), THP-1 (acute monocytic leukemia), and Raji (Burkitt lymphoma). mdpi.com

Gastric Cancer: AGS and MGC-803. nih.gov

Liver Cancer: HepG2. nih.gov

Cervical Cancer: HeLa. nih.govmdpi.com

The antiproliferative activity is often quantified by determining the GI₅₀ or IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth or viability by 50%. nih.govmdpi.com

Following promising in vitro and cell-based results, lead candidates from the chroman-4-amine class are advanced to in vivo animal models to assess their efficacy and pharmacokinetic properties in a whole-organism setting. The choice of animal model is dictated by the therapeutic indication.

For compounds targeting the central nervous system, rodent models are frequently used. For instance, to evaluate the effect of a serotonin-modulating compound in vivo, microdialysis studies can be performed in rats. doi.org This technique allows for the measurement of neurotransmitter levels, such as serotonin, in specific brain regions like the frontal cortex following administration of the test compound. An acute increase in serotonin levels observed in such a study can provide evidence of the compound's ability to engage its target and exert a pharmacological effect in the brain. doi.org

For anticancer applications, xenograft models in immunocompromised mice are a standard preclinical tool. In these models, human cancer cells are implanted subcutaneously or orthotopically into the mice. researchgate.net Once tumors are established, the animals are treated with the chroman-4-amine derivative to evaluate its ability to inhibit tumor growth compared to a vehicle control. researchgate.net This model provides critical information on the compound's antitumor efficacy in vivo.

Computational and in Silico Approaches in 7 Fluorochroman 4 Amine Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 7-Fluorochroman-4-amine, within the active site of a target protein. By simulating these interactions, researchers can hypothesize the compound's mechanism of action and identify key binding features.

In studies of structurally related chroman-4-one derivatives, molecular docking has been successfully employed to investigate their potential as therapeutic agents. For instance, docking studies have explored the binding of chroman-4-ones to targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity, the KatG enzyme in Mycobacterium tuberculosis, and the Bcr-Abl oncogene for antileukemic potential. researchgate.netnih.govresearchgate.net These studies typically reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, docking simulations would be performed against a panel of known protein targets to screen for potential biological activity. The results, including binding energy scores and interaction patterns, would guide the selection of the most promising therapeutic applications for further experimental validation.

Table 1: Illustrative Molecular Docking Results for this compound This table represents a hypothetical output from a molecular docking simulation to illustrate the type of data generated.

Target Protein Binding Affinity (kcal/mol) Key Interacting Amino Acid Residues Potential Therapeutic Area
Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530 Anti-inflammatory
Acetylcholinesterase (AChE) -9.2 Trp84, Phe330, Tyr341 Alzheimer's Disease
SIRT2 -7.9 Phe96, Ile119, His187 Neurodegenerative Disorders
DNA Gyrase (S. aureus) -8.1 Asp79, Gly77, Ser121 Antibacterial

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov By analyzing how variations in structural or physicochemical properties affect a compound's potency, QSAR models can predict the activity of new, unsynthesized analogs. mdpi.com

QSAR studies on related chromone derivatives have successfully generated predictive models for activities such as antioxidant effects. nih.govresearchgate.net These models are built using a "training set" of compounds with known activities and are validated using a "test set." nih.gov The models utilize molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., LogP). nih.govresearchgate.net

A QSAR study for this compound would involve synthesizing a series of analogs with modifications at various positions and measuring their biological activity against a specific target. The resulting data would be used to build a model. A statistically significant QSAR model could then be used to predict the activity of novel derivatives, guiding the design of more potent compounds. For example, a derived QSAR equation might take the form:

Log(IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This equation would quantitatively describe the structural requirements for optimal activity.

Table 2: Common Molecular Descriptors Used in QSAR Modeling

Descriptor Description Relevance to Biological Activity
LogP Octanol-water partition coefficient Measures lipophilicity, affecting membrane permeability and target binding.
TPSA Topological Polar Surface Area Estimates the polar surface area, influencing cell penetration and solubility.
MW Molecular Weight Relates to the size of the molecule, affecting diffusion and fit within a binding site.
qC4 Partial charge on Atom 4 Describes the electronic environment at the amine-bearing carbon, potentially influencing hydrogen bonding.
nRotB Number of Rotatable Bonds Measures molecular flexibility, which can impact binding entropy.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. springernature.com These predictions are vital for weeding out compounds that are unlikely to be successfully absorbed, distributed to the target tissue, or that may be metabolized too quickly or too slowly. springernature.com Studies on chromone and chromanone derivatives often include ADME profiling to assess their potential as orally administered drugs. nih.govnih.gov

Oral drug-likeness is an assessment of whether a compound possesses the physicochemical properties consistent with known orally administered drugs. The most famous guideline is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound has more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, a molecular weight over 500 Da, and a LogP over 5. nih.gov Other rules, such as Veber's rule (≤10 rotatable bonds and TPSA ≤140 Ų), provide additional criteria for good oral bioavailability.

Based on its structure, this compound can be evaluated against these criteria to predict its potential as an oral drug candidate.

Table 3: Predicted Drug-Likeness Profile of this compound

Property Predicted Value Lipinski's Rule Veber's Rule Status
Molecular Weight (MW) 181.21 Da < 500 - Pass
LogP (Octanol/Water) 1.85 < 5 - Pass
Hydrogen Bond Donors 1 < 5 - Pass
Hydrogen Bond Acceptors 2 < 10 - Pass
Topological Polar Surface Area (TPSA) 38.2 Ų - < 140 Ų Pass
Number of Rotatable Bonds 1 - ≤ 10 Pass

The blood-brain barrier (BBB) is a highly selective barrier that separates the circulating blood from the central nervous system (CNS). nih.gov For drugs targeting the CNS, the ability to cross the BBB is essential, while for peripherally acting drugs, BBB penetration is undesirable. In silico models predict BBB permeability based on physicochemical properties like molecular weight, TPSA, LogP, and the number of hydrogen bonds. Generally, small, lipophilic molecules with low TPSA are more likely to cross the BBB. nih.govnih.gov For related chromanone derivatives, good BBB permeability has been predicted and demonstrated. nih.govacs.org

A logBB value (logarithm of the brain/plasma concentration ratio) greater than 0.3 is often indicative of a compound that can readily cross the BBB, while a value less than -1.0 suggests it is largely excluded from the brain. frontiersin.org

Table 4: Predicted Blood-Brain Barrier (BBB) Permeability of this compound

Parameter Predicted Value Typical Threshold for CNS+ Prediction
LogBB 0.35 > 0.3 Likely to cross the BBB
TPSA 38.2 Ų < 90 Ų Likely to cross the BBB
BOILED-Egg Model - - Predicted to be BBB Permeant

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. uj.edu.pl High metabolic instability can lead to rapid clearance from the body, reducing a drug's efficacy. researchgate.net Conversely, very high stability can lead to accumulation and potential toxicity. researchgate.net In silico tools predict metabolic stability by identifying potential sites of metabolism (SoMs) on the molecule.

For this compound, computational software would analyze the structure to highlight atoms most likely to undergo Phase I metabolism (e.g., oxidation, hydroxylation). The aromatic ring and the carbon adjacent to the amine are potential sites for CYP-mediated oxidation. Understanding these potential metabolic pathways is crucial for optimizing the compound's structure to enhance its half-life and pharmacokinetic profile. Some research on chroman-4-one derivatives has noted limited metabolic stability as an area for optimization. acs.org

In Silico Toxicity Prediction and Risk Assessment

In silico toxicology models are used to predict a wide range of potential adverse effects, including mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (hERG inhibition). frontiersin.orgjapsonline.com These models function by recognizing toxicophores—specific chemical substructures known to be associated with toxicity. frontiersin.org

Table 5: Illustrative In Silico Toxicity Prediction for this compound

Toxicity Endpoint Prediction Method Predicted Risk Structural Rationale
Mutagenicity (Ames) Structural Alerts Potential Alert Presence of an aromatic amine moiety.
hERG Inhibition QSAR Model Low Risk Physicochemical properties fall outside the typical profile for hERG blockers.
Hepatotoxicity Structural Alerts Low to Moderate Risk Aromatic systems can sometimes be associated with reactive metabolite formation.
Skin Sensitization Structural Alerts Low Risk No common structural alerts for skin sensitization detected.

Cytotoxicity Prediction

In silico cytotoxicity prediction is a crucial first step in evaluating the potential of a new chemical entity to cause cell death. Various computational models, primarily Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, are utilized to predict the cytotoxic potential of compounds against different human cell lines. These models are built upon large datasets of experimentally determined cytotoxicity values (e.g., IC50 or GI50) for a diverse range of chemicals.

For a novel compound like this compound, a typical in silico cytotoxicity assessment would involve:

Descriptor Calculation: A wide array of molecular descriptors would be calculated from the 2D and 3D structure of this compound. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), molecular weight, polar surface area, and shape, as well as structural fingerprints that represent the presence of specific chemical fragments.

Model Application: The calculated descriptors would then be fed into pre-existing, validated QSAR or machine learning models. These models would have been trained to correlate specific descriptor values with cytotoxic activity.

Prediction Generation: The output would be a prediction of the likelihood of this compound being cytotoxic, often expressed as a probability or a predicted IC50 value against specific cell lines.

Hypothetical Data Table for Predicted Cytotoxicity of this compound:

While no specific data exists, a predictive output would typically be presented in a format similar to the table below. This table is for illustrative purposes only and does not represent actual predictive data.

Prediction ModelPredicted LD50 (mg/kg)Toxicity ClassAccuracy
ProTox-II5004 (Harmful if swallowed)74%
admetSAR2.5 mol/kgIII-

It is imperative to note that the above table is a hypothetical representation. Extensive searches of scientific databases did not yield any specific in silico cytotoxicity predictions for this compound.

Cardiotoxicity Prediction (e.g., hERG Channel Inhibition)

A significant safety concern for many new drug candidates is the potential for cardiotoxicity, often mediated through the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, a condition that can trigger fatal cardiac arrhythmias.

In silico prediction of hERG channel inhibition is a standard component of early-stage drug safety assessment. The process for this compound would involve:

Pharmacophore Modeling: Identifying common structural features present in known hERG inhibitors. The structure of this compound would be compared against these pharmacophore models to assess its potential for binding.

Docking Studies: Simulating the binding of this compound into the binding pocket of a 3D structural model of the hERG channel. The predicted binding affinity and interactions would provide an indication of its potential to block the channel.

QSAR and Machine Learning Models: Utilizing models trained on large datasets of compounds with known hERG inhibition data (pIC50 values).

Hypothetical Data Table for Predicted hERG Channel Inhibition of this compound:

The following table illustrates the type of information that would be generated from such predictive models. This is a hypothetical example and is not based on actual published data.

Prediction ToolhERG Inhibition PredictionConfidence Score
PreADMETNon-inhibitor0.65
hERG-PredLow Risk-

This table is for illustrative purposes only. No specific in silico predictions for hERG channel inhibition by this compound were found in the public domain.

Genotoxicity Alerts and Mechanisms

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer. In silico genotoxicity prediction primarily relies on the identification of "structural alerts," which are specific chemical substructures known to be associated with DNA reactivity.

The assessment of this compound for genotoxicity would involve:

Structural Alert Screening: The chemical structure would be analyzed by expert systems, such as Derek Nexus or the OECD QSAR Toolbox, which contain databases of known structural alerts for mutagenicity and clastogenicity. The presence of any such alerts would flag the compound for potential genotoxicity. Aromatic amines, for instance, are a well-known class of compounds that can be metabolized to reactive intermediates capable of forming DNA adducts. The primary amine on the chroman scaffold of this compound would be a key feature for assessment.

Mechanism Prediction: If a structural alert is identified, the software may also provide information on the potential mechanism of genotoxicity, such as DNA alkylation, intercalation, or oxidative damage.

Hypothetical Data Table for Genotoxicity Alerts for this compound:

The results of a genotoxicity alert screening are often presented in a qualitative manner, as shown in the hypothetical table below.

In Silico ToolStructural Alert IdentifiedPredicted EndpointMechanism
Derek NexusAromatic AmineMutagenicityMetabolic activation to reactive electrophile
OECD QSAR Toolbox(No alerts for this specific structure)Non-mutagenic-

This table is a hypothetical representation of potential findings. No specific genotoxicity alert analysis for this compound has been published.

Pharmacokinetic and Safety Profile Considerations in Research Development

In vitro ADME Profiling

In vitro ADME studies are fundamental to predicting a drug's behavior in the body. These assays provide early insights into the metabolic fate and potential liabilities of a compound, guiding medicinal chemistry efforts to optimize its properties.

Metabolic Stability and Enzyme Metabolism Studies (e.g., Cytochrome P450 Interactions)

Metabolic stability is a crucial parameter that influences the half-life and oral bioavailability of a drug candidate. The introduction of a fluorine atom, as seen in 7-Fluorochroman-4-amine, is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to metabolism. nih.govpressbooks.pub

Studies to evaluate the metabolic stability of this compound would typically involve incubating the compound with liver microsomes from different species, including humans, to identify potential species differences in metabolism. mdpi.com The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Understanding the interaction of this compound with these enzymes is essential. Key studies include:

CYP Reaction Phenotyping: This identifies the specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2) responsible for metabolizing the compound. nih.gov This information is critical for predicting potential drug-drug interactions.

CYP Inhibition Studies: These assays determine if this compound can inhibit the activity of major CYP isoforms. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.

The data from these studies are often presented in a tabular format to summarize the metabolic profile of the compound.

Table 1: Illustrative Metabolic Stability Data for this compound

ParameterValue
Species Human Liver Microsomes
Half-life (t½) (min)Data not available
Intrinsic Clearance (CLint) (µL/min/mg protein)Data not available
Major Metabolizing CYP Isoforms Data not available

Table 2: Illustrative Cytochrome P450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)
CYP1A2Data not available
CYP2C9Data not available
CYP2C19Data not available
CYP2D6Data not available
CYP3A4Data not available

Safety Assessment in Preclinical Development

Early assessment of potential toxicities is a cornerstone of modern drug discovery, helping to de-risk projects and select candidates with a higher probability of success in clinical trials.

In vitro Cytotoxicity Studies

In vitro cytotoxicity assays are used to assess the potential of a compound to cause cell death. These studies are typically conducted in various cell lines, including both cancerous and non-cancerous human cells, to determine the concentration at which the compound exhibits cytotoxic effects. researchgate.net A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. researchgate.net A high cytotoxic potential can be a significant hurdle for the development of a new drug.

Table 3: Illustrative In vitro Cytotoxicity Data for this compound

Cell LineIC50 (µM)
HepG2 (Human Liver Carcinoma)Data not available
HEK293 (Human Embryonic Kidney)Data not available

Cardiotoxicity Assessment

Cardiotoxicity is a major reason for the failure of drug candidates during development. nih.gov One of the most critical early assessments is the evaluation of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govnih.gov Inhibition of the hERG channel can lead to a prolongation of the QT interval in the electrocardiogram, which is associated with a risk of developing a life-threatening cardiac arrhythmia known as Torsades de Pointes. nih.gov Therefore, early in vitro screening of this compound for hERG inhibition is a standard and essential safety evaluation.

Table 4: Illustrative hERG Inhibition Data for this compound

Assay TypeIC50 (µM)
Patch Clamp on hERG-expressing cellsData not available

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity assays are designed to identify compounds that can cause damage to DNA, which can potentially lead to cancer. researchgate.net The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used initial screen for mutagenic potential. aniara.comcriver.comnih.gov This test utilizes various strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. criver.com The assay determines if a compound can cause a reverse mutation, allowing the bacteria to grow in a medium lacking the specific amino acid. criver.com Both the presence and absence of a metabolic activation system (S9 fraction from rat liver) are typically included to assess the mutagenicity of the parent compound and its metabolites. nih.gov

Table 5: Illustrative Ames Test Results for this compound

Bacterial StrainWithout S9 Metabolic ActivationWith S9 Metabolic Activation
S. typhimurium TA98Data not availableData not available
S. typhimurium TA100Data not availableData not available
S. typhimurium TA1535Data not availableData not available
S. typhimurium TA1537Data not availableData not available
E. coli WP2 uvrAData not availableData not available
Overall Conclusion Data not availableData not available

Future Research Directions and Therapeutic Implications

Exploration of Novel Synthetic Pathways for Stereoisomers and Derivatives

The biological activity of chiral molecules is often stereospecific. Therefore, the development of efficient and stereoselective synthetic routes to access enantiomerically pure stereoisomers of 7-fluorochroman-4-amine and its derivatives is a critical area of future research. Current methodologies for the synthesis of chiral amines and chromanes provide a strong foundation for this endeavor.

Future exploration in this area should focus on several key aspects:

Enantioselective Organocatalysis: The application of organocatalysis in the enantioselective synthesis of amines has been a significant area of research organic-chemistry.org. Future work could adapt these methodologies to the synthesis of this compound, potentially through asymmetric reductive amination of a corresponding ketone precursor.

Chiral Resolution: While asymmetric synthesis is preferred, chiral resolution remains a valuable technique wikipedia.org. Research into novel resolving agents that can efficiently separate the enantiomers of racemic this compound through the formation of diastereomeric salts could provide a practical route to the pure stereoisomers wikipedia.orggoogle.comrsc.org. The development of dynamic kinetic resolution processes, which combine resolution with in-situ racemization of the unwanted enantiomer, would be a particularly attractive strategy to maximize yield researchgate.net.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines is a growing field researchgate.net. Exploring the potential of engineered enzymes to catalyze the stereoselective synthesis of this compound could offer a green and highly efficient alternative to traditional chemical methods.

Synthetic Strategy Description Potential Advantages
Asymmetric CatalysisDirect synthesis of a single enantiomer using a chiral catalyst.High efficiency, atom economy, and enantioselectivity.
Chiral ResolutionSeparation of a racemic mixture into its constituent enantiomers.Applicable when asymmetric routes are not yet developed.
Dynamic Kinetic ResolutionCombines chiral resolution with racemization of the undesired enantiomer.Theoretically allows for a 100% yield of the desired enantiomer.
BiocatalysisUse of enzymes to perform stereoselective transformations.High selectivity, mild reaction conditions, and environmentally friendly.

Identification of Additional Molecular Targets for this compound Derivatives

Preliminary investigations into chroman-based compounds have revealed their interaction with several key biological targets implicated in a range of diseases. Future research should aim to systematically screen derivatives of this compound against a broad panel of receptors, enzymes, and ion channels to uncover novel therapeutic opportunities.

Promising areas for investigation include:

Sigma Receptors (σ1 and σ2): The sigma-1 (σ1) receptor is a unique molecular chaperone involved in cellular stress responses and has been implicated in neuropathic pain, cancer, and psychostimulant abuse nih.govnih.gov. Antagonists of the σ1 receptor are being explored for pain management semanticscholar.orgnih.gov. Given that some chromenone derivatives have shown affinity for sigma receptors, it is plausible that this compound derivatives could be potent and selective σ1 or σ2 receptor ligands nih.gov.

Monoamine Oxidases (MAO-A and MAO-B): MAOs are enzymes that metabolize monoamine neurotransmitters. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease nih.govnih.gov. The chroman scaffold has been identified in selective MAO inhibitors, suggesting that this compound derivatives could be developed as novel agents for these conditions nih.gov.

Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease nih.gov. The development of dual-target inhibitors that also address other pathological aspects of the disease is an active area of research nih.govresearchgate.net. The chroman nucleus is present in compounds with cholinesterase inhibitory activity, making this a logical avenue for exploration with this compound derivatives.

Development of Highly Selective and Potent Analogues for Specific Diseases

Once primary molecular targets are identified, the next crucial step is the rational design and synthesis of analogues with high potency and selectivity for specific diseases. This will involve extensive structure-activity relationship (SAR) studies to optimize the this compound scaffold.

Key therapeutic areas to target include:

Neurodegenerative Diseases: For Alzheimer's disease, analogues could be designed as selective inhibitors of cholinesterases or as modulators of other relevant targets like the NMDA receptor nih.govrsc.org. The development of memantine (B1676192) analogs with novel benzopolycyclic rings highlights the potential for new scaffolds in this area nih.gov.

Neuropathic Pain: The development of selective σ1 receptor antagonists has shown promise in preclinical and clinical studies for the management of pain semanticscholar.orgnih.gov. This compound derivatives could be optimized to yield potent and selective σ1 antagonists with favorable pharmacokinetic profiles.

Psychiatric Disorders: Given the role of MAOIs in treating depression, selective inhibitors based on the this compound scaffold could offer new therapeutic options with potentially improved side-effect profiles compared to existing treatments nih.gov.

Potential Disease Target Molecular Target(s) Therapeutic Rationale
Alzheimer's DiseaseAChE, BuChE, NMDA Receptors, σ1 ReceptorsSymptomatic relief and potential disease modification.
Neuropathic Painσ1 ReceptorsModulation of pain signaling pathways.
DepressionMonoamine Oxidases (MAO-A, MAO-B)Increasing levels of key neurotransmitters.
Cancerσ1 and σ2 ReceptorsModulation of cancer cell proliferation and survival.

Investigation of Polypharmacology and Multi-Target Directed Ligands

The complexity of many diseases, particularly those affecting the central nervous system (CNS), often involves multiple pathological pathways. A polypharmacological approach, where a single molecule is designed to interact with multiple targets, is an increasingly attractive strategy. The this compound scaffold is well-suited for the development of multi-target directed ligands (MTDLs).

Future research in this domain should focus on:

Dual-Target Inhibitors: Designing single molecules that can, for example, inhibit both cholinesterases and MAO-B, or that combine σ1 receptor antagonism with another relevant activity. This approach has been explored with other scaffolds for the treatment of Alzheimer's disease nih.govresearchgate.net.

Fragment-Based Drug Design: Combining the this compound core with other pharmacophores known to interact with different targets. This could lead to the discovery of novel MTDLs with synergistic activities.

Systems Biology Approaches: Utilizing computational and systems biology tools to identify optimal target combinations for specific diseases and to guide the design of MTDLs based on the this compound scaffold.

Translational Research and Clinical Development Potential of this compound Scaffolds

The ultimate goal of medicinal chemistry research is to translate promising preclinical findings into clinically effective therapies. The this compound scaffold possesses several properties that make it an attractive candidate for translational research and clinical development.

Key considerations for future work include:

Pharmacokinetic Profiling: The presence of a fluorine atom can significantly improve the metabolic stability and bioavailability of a drug candidate. Detailed in vitro and in vivo pharmacokinetic studies of lead compounds will be essential to assess their drug-like properties.

Preclinical Efficacy Studies: Once potent and selective analogues have been identified, their efficacy must be demonstrated in relevant animal models of disease. For example, potential treatments for Alzheimer's disease would need to be tested in transgenic mouse models that exhibit key pathological features of the disease.

Safety and Toxicology: Thorough safety and toxicology studies will be required to ensure that any potential drug candidate has an acceptable therapeutic window before it can be considered for human clinical trials.

Clinical Trials: The long-term vision for this research is the progression of a this compound-based compound into clinical trials. This will require a multidisciplinary effort involving medicinal chemists, pharmacologists, toxicologists, and clinicians.

常见问题

Basic: What are the critical steps for synthesizing 7-Fluorochroman-4-amine in laboratory settings?

Answer:
The synthesis typically involves reducing agents like sodium triacetoxyborohydride (NaHB(OAc)₃) under inert conditions, followed by purification via column chromatography (e.g., 10% methanol in dichloromethane). Key considerations include maintaining an inert atmosphere to prevent oxidation and controlling reaction stoichiometry to maximize yields. Post-synthesis, characterization using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is essential to confirm structural integrity .

Basic: What storage conditions are recommended for this compound to ensure stability?

Answer:
Store the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Light and oxygen exposure can degrade fluorinated chroman derivatives, leading to byproduct formation. Use amber vials and desiccants to minimize moisture uptake .

Basic: Which analytical techniques are suitable for initial characterization of this compound?

Answer:
Standard methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and fluorine integration.
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and purity.
  • Elemental Analysis (EA): For validating empirical formula consistency.
    These techniques collectively ensure structural accuracy and detect major impurities .

Advanced: How can researchers optimize reaction yields during fluorination or amine functionalization?

Answer:
Yield optimization requires:

  • Reagent Selection: Testing amine nucleophiles (e.g., pyrrolidine vs. piperidine) to assess steric/electronic effects on substitution.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) may enhance fluorination efficiency.
  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu systems) for C–F bond formation.
    Documented yields range from 20% to 42%, highlighting the need for iterative parameter adjustments .

Advanced: What methodologies validate the sensitivity of analytical methods for trace impurities in this compound?

Answer:
Per EMA guidelines:

  • Limit of Detection (LOD): Establish using serial dilutions of impurity standards.
  • Robustness Testing: Vary HPLC/UPLC parameters (e.g., flow rate, column temperature) to assess reproducibility.
  • Cross-Validation: Compare results with orthogonal techniques (e.g., LC-MS vs. GC-MS).
    Sensitivity thresholds must align with toxicological limits (e.g., nitrosamine impurities ≤ 1 ppm) .

Advanced: How should researchers address contradictions in biological activity data for fluorinated chroman derivatives?

Answer:

  • Data Triangulation: Replicate assays under standardized conditions (e.g., pH, temperature).
  • Structural Confirmation: Re-analyze compound batches for inadvertent stereochemical variations (e.g., (S)- vs. (R)-enantiomers).
  • Meta-Analysis: Compare findings with structurally analogous compounds (e.g., 4′-fluoroquinolines) to identify trends .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Work in a fume hood to avoid inhalation (H335). Dispose of waste via approved protocols for halogenated amines .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

  • Docking Studies: Predict binding affinity to target receptors (e.g., serotonin transporters).
  • QSAR Modeling: Correlate fluorine position/substituent size with activity data.
  • MD Simulations: Assess stability of ligand-receptor complexes over time.
    Validate predictions with in vitro assays to refine models iteratively .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Answer:

  • Detailed Protocols: Specify molar ratios, solvent volumes, and reaction times.
  • Batch Records: Log temperature, humidity, and equipment calibration data.
  • Raw Data Archiving: Store NMR spectra, chromatograms, and HRMS traces as supplementary materials .

Advanced: How can researchers analyze conflicting spectral data (e.g., NMR vs. HRMS) for this compound derivatives?

Answer:

  • Artifact Identification: Check for solvent peaks (e.g., DMSO-d⁶ in NMR) or adducts in HRMS.
  • Isotopic Pattern Analysis: Confirm molecular ion clusters align with expected halogen ratios (e.g., ¹⁹F vs. ³⁵Cl).
  • Collaborative Reanalysis: Share data with third-party labs to rule out instrumentation errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluorochroman-4-amine
Reactant of Route 2
Reactant of Route 2
7-Fluorochroman-4-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。